1-Benzyloxy-4-chloromethyl-2-fluoro-benzene

Medicinal Chemistry Chemical Synthesis Quality Control

1-Benzyloxy-4-chloromethyl-2-fluoro-benzene (CAS 536974-95-5) is a tri-substituted benzene derivative with the molecular formula C14H12ClFO and a molecular weight of 250.69 g/mol. It features a benzyloxy (–OCH2Ph) group at position 1, a fluorine atom at position 2, and a chloromethyl (–CH2Cl) group at position 4, forming a 1,2,4-substitution pattern critical for regioselective derivatization.

Molecular Formula C14H12ClFO
Molecular Weight 250.69 g/mol
CAS No. 536974-95-5
Cat. No. B3143818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyloxy-4-chloromethyl-2-fluoro-benzene
CAS536974-95-5
Molecular FormulaC14H12ClFO
Molecular Weight250.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)CCl)F
InChIInChI=1S/C14H12ClFO/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2
InChIKeyREHAWTYVJHGSHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyloxy-4-chloromethyl-2-fluoro-benzene (CAS 536974-95-5) Chemical Profile and Structural Class


1-Benzyloxy-4-chloromethyl-2-fluoro-benzene (CAS 536974-95-5) is a tri-substituted benzene derivative with the molecular formula C14H12ClFO and a molecular weight of 250.69 g/mol [1]. It features a benzyloxy (–OCH2Ph) group at position 1, a fluorine atom at position 2, and a chloromethyl (–CH2Cl) group at position 4, forming a 1,2,4-substitution pattern critical for regioselective derivatization. This compound functions primarily as a synthetic intermediate in medicinal chemistry, where its three functional handles enable sequential orthogonal transformations. The fluorinated aromatic ring provides distinct electronic and lipophilic properties compared to non-fluorinated benzyloxybenzyl chloride analogs [2].

Why 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene (CAS 536974-95-5) Cannot Be Substituted by Non-Fluorinated Analogs


The ortho-fluoro substituent in 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene fundamentally alters both the physicochemical profile and the synthetic utility of the scaffold compared to its non-fluorinated congener, 1-Benzyloxy-4-chloromethyl-benzene (CAS 836-42-0). The fluorine atom increases the molecular weight by 17.99 g/mol, adds a second hydrogen-bond acceptor site, and raises the computed lipophilicity (XLogP3) from 3.6 to 3.8 [1][2]. This single atom substitution directly impacts the electronic environment of the aromatic ring, influencing the reactivity of the chloromethyl electrophile, the stability of the benzyloxy protecting group under acidic or hydrogenolytic conditions, and the metabolic fate of downstream products. Procuring the non-fluorinated analog as a generic substitute would yield intermediates with reduced hydrogen-bonding capacity, altered pharmacokinetic profiles in derived bioactive molecules, and compromised regioselectivity in subsequent transformations relying on fluorine-directed ortho-metalation or nucleophilic aromatic substitution strategies [1].

Quantitative Differentiation Evidence for 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene (CAS 536974-95-5) vs. Closest Analogs


Molecular Weight Distinction vs. Non-Fluorinated Analog (CAS 836-42-0)

The target compound carries an ortho-fluorine substituent that increases the molecular weight by 17.99 Da compared to the non-fluorinated analog 1-Benzyloxy-4-chloromethyl-benzene. This mass difference is analytically significant for LC-MS monitoring of reaction progress and purity assessment, as the two compounds are chromatographically distinguishable and produce distinct molecular ion peaks ([M+H]+ at m/z 251.1 vs. 233.1) [1][2].

Medicinal Chemistry Chemical Synthesis Quality Control

Lipophilicity Modulation via Ortho-Fluorination

The ortho-fluoro substituent increases the computed octanol-water partition coefficient (XLogP3) by 0.2 log units relative to the non-fluorinated comparator despite also adding a hydrogen-bond acceptor. This counter-intuitive increase arises from the electron-withdrawing effect of fluorine reducing the overall polarity of the aromatic π-system [1][2].

Drug Design ADME Physicochemical Properties

Hydrogen-Bond Acceptor Capacity for Target Binding Interactions

The C–F bond in the target compound provides a second hydrogen-bond acceptor site (HBA count = 2) compared to the single acceptor (ether oxygen only, HBA count = 1) in the non-fluorinated comparator [1][2]. In structure-guided design, fluorine can engage in orthogonal C–F···H–C or C–F···C=O multipolar interactions that enhance protein-ligand complementarity.

Structure-Based Drug Design Molecular Recognition Crystallography

Storage Stability Requirements for Procurement Planning

The presence of both a benzylic chloride electrophile and an electron-withdrawing ortho-fluoro substituent necessitates controlled low-temperature storage to prevent hydrolytic degradation and polymerization. Vendor specifications recommend storage at −4°C for short-term use (1–2 weeks) and −20°C for long-term storage, reflecting the enhanced reactivity of the chloromethyl group activated by the ortho-fluorine through inductive electron withdrawal .

Chemical Logistics Compound Management Stability

Optimal Application Scenarios for 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene (CAS 536974-95-5)


Key Intermediate for EP300/CREBBP Histone Acetyltransferase Inhibitors

The compound is cited in patent literature as an intermediate for synthesizing EP300 and CREBBP histone acetyltransferase inhibitors, a class of epigenetic anti-cancer agents . The ortho-fluoro substituent contributes to target binding through enhanced hydrogen-bond acceptor capacity (HBA count = 2 vs. 1 for non-fluorinated analogs) and increased lipophilicity (XLogP3 = 3.8), which collectively improve the drug-likeness of final inhibitor candidates. Medicinal chemistry teams developing p300/CBP bromodomain or HAT-domain inhibitors should prioritize this specific fluorinated building block over the non-fluorinated alternative to maintain the designed binding interactions and metabolic stability of their lead series.

Dual Aromatase-Steroid Sulfatase Inhibitor (DASI) Scaffold Construction

The compound appears in patent disclosures related to dual aromatase-steroid sulfatase inhibitors (DASIs) for hormone-dependent breast cancer therapy . The chloromethyl handle serves as an electrophilic anchor for introducing sulfamate pharmacophores, while the benzyloxy group can be deprotected to install additional functionality. The 2-fluoro substitution pattern provides the optimal electronic environment for subsequent coupling reactions and contributes to the metabolic stability of the final DASI candidates. Procuring this precise regioisomer (2-fluoro, 4-chloromethyl) is critical, as alternative regioisomers (e.g., 3-fluoro or 5-fluoro) would direct electrophilic aromatic substitution to different positions, leading to incorrect constitutional isomers in downstream products.

Fluorinated Building Block for Orthogonal Deprotection Strategies

This compound uniquely combines an acid-labile benzyloxy protecting group with an electrophilic chloromethyl handle on a fluorinated aromatic core. The benzyloxy group can be selectively removed via hydrogenolysis (H2, Pd/C) or BCl3-mediated cleavage without affecting the chloromethyl group, enabling sequential derivatization . The ortho-fluoro substituent electronically deactivates the aromatic ring toward unwanted electrophilic side reactions during chloromethyl displacement, providing a cleaner reaction profile compared to the non-fluorinated analog. Process chemistry groups requiring orthogonal protection/deprotection sequences should select this compound to minimize byproduct formation and improve isolated yields.

Analytical Reference Standard for LC-MS Method Development

The distinct molecular weight (250.69 g/mol) and characteristic isotopic pattern from chlorine (3:1 35Cl/37Cl ratio at m/z 250.06/252.06) and the unique fragmentation signature from the benzyloxy and fluorinated aromatic moieties make this compound an effective retention-time marker and system suitability standard for reverse-phase LC-MS methods . Its XLogP3 of 3.8 predicts a well-defined retention window on C18 columns under standard acetonitrile/water gradients, allowing analytical teams to benchmark column performance and mass calibration across instrument platforms. Procuring this specific compound as a reference standard ensures reproducibility in methods designed around fluorinated benzyl chloride intermediates.

Technical Documentation Hub

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